Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate
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Overview
Description
Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is a quinoline derivative with the molecular formula C12H10FNO3. This compound is part of the broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-8-methoxyquinoline-6-carboxylate typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of a halogen atom with a fluoride ion. For instance, 6-methoxyquinoline can undergo direct fluorination at the 3-position to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorine species. The process may include steps such as cyclization, cycloaddition, and nucleophilic displacement reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could produce various fluorinated derivatives .
Scientific Research Applications
Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated quinolines.
Biology: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Medicine: It is investigated for its potential as an antibacterial and antineoplastic agent.
Industry: It is used in the production of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of methyl 3-fluoro-8-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial DNA-gyrase, thereby preventing bacterial replication. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxyquinoline-6-carboxylate: Similar in structure but lacks the fluorine atom, which affects its biological activity and chemical properties.
6-Fluoroquinoline: Another fluorinated quinoline with different substitution patterns, leading to varied applications and reactivity.
Uniqueness
Methyl 3-fluoro-8-methoxyquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10FNO3 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 3-fluoro-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10FNO3/c1-16-10-5-8(12(15)17-2)3-7-4-9(13)6-14-11(7)10/h3-6H,1-2H3 |
InChI Key |
DNROEJQKOMASPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)C=C(C=N2)F |
Origin of Product |
United States |
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